Telapristone
Overview
Description
Preparation Methods
Telapristone is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acetylation, methoxylation, and dimethylamination.
Cyclization and Ring Closure: The intermediate compounds undergo cyclization and ring closure to form the final steroidal structure.
Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Telapristone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Telapristone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study steroidal chemistry and the effects of various functional groups on steroidal activity.
Biology: In biological research, this compound is used to investigate the role of progesterone receptors in cellular processes and disease states.
Medicine: this compound is being developed for the treatment of breast cancer, endometriosis, and uterine fibroids.
Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting progesterone receptors.
Mechanism of Action
Telapristone exerts its effects by selectively blocking the progesterone receptor. This action prevents progesterone from binding to its receptor, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival. This compound also has some antiglucocorticoid activity, which contributes to its therapeutic effects . The molecular targets and pathways involved include the progesterone receptor and associated coregulators that modulate gene expression and cellular responses .
Comparison with Similar Compounds
Telapristone is similar to other selective progesterone receptor modulators such as mifepristone, onapristone, and lilopristone. this compound is unique in its specific binding affinity and selectivity for the progesterone receptor, which reduces off-target effects on other nuclear receptors . This selectivity makes this compound a promising candidate for therapeutic applications with fewer side effects compared to other compounds.
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with broader receptor activity.
Onapristone: A selective progesterone receptor modulator with similar applications in cancer and reproductive health.
Lilopristone: A compound with similar antiprogestin activity but different pharmacokinetic properties.
This compound’s unique properties and selectivity make it a valuable compound for research and therapeutic applications.
Biological Activity
Telapristone, also known as CDB-4124, is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of breast cancer and uterine fibroids. This article examines the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and pharmacokinetics.
This compound functions primarily as a progesterone receptor antagonist , inhibiting the effects of progesterone in target tissues. This action is crucial in conditions where progesterone contributes to disease progression, such as in certain breast cancers and uterine fibroids. Studies have shown that this compound can significantly reduce cell proliferation by antagonizing progesterone receptor (PR) activity at the molecular level.
Key Findings:
- Inhibition of PR Recruitment : this compound reduces PR recruitment to chromatin, thereby altering gene expression associated with cell proliferation and survival. In vitro studies demonstrated that this compound treatment led to decreased expression of genes involved in cell cycle progression and apoptosis regulation .
- Selective Modulation : Compared to traditional treatments like mifepristone, this compound exhibits a more selective action on PR, minimizing off-target effects on other nuclear receptors .
Breast Cancer Research
A notable clinical trial investigated the effects of this compound acetate on premenopausal women with early-stage breast cancer. The study aimed to evaluate its efficacy in reducing tumor proliferation as measured by the Ki67 labeling index.
Study Parameters | This compound Acetate Group | Placebo Group |
---|---|---|
Number of Participants | 32 | 29 |
Mean Ki67 Reduction | 5.5% | 4.2% |
Statistical Significance |
The results indicated a significant antiproliferative effect of this compound acetate, particularly in premenopausal women, suggesting its potential as a new endocrine therapy for breast cancer prevention .
Uterine Fibroids
This compound has also been studied for its effects on uterine fibroids, where it may help manage symptoms by reducing fibroid size and associated bleeding.
Clinical Outcomes | This compound Treatment |
---|---|
Amenorrhea Rate | Up to 79% |
Median Fibroid Volume Change | -45% |
In trials focused on uterine fibroids, this compound demonstrated a significant reduction in fibroid volume and improvement in quality of life for patients suffering from heavy menstrual bleeding .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Research indicates that this compound undergoes metabolism primarily via liver enzymes, which can lead to variations in drug activity based on individual patient factors.
- Active Metabolite : this compound is metabolized into an active monodemethylated metabolite (CDB-4453), which also contributes to its therapeutic effects .
- Dosage Considerations : The pharmacokinetic profile suggests that careful dosing is necessary to achieve optimal therapeutic outcomes while minimizing side effects .
Properties
CAS No. |
198414-30-1 |
---|---|
Molecular Formula |
C29H37NO4 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1 |
InChI Key |
BHERMCLNVOVDPU-DQFOBABISA-N |
SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
198414-30-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Telapristone; metabolite of telapristone acetate (CDB-4124). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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